molecular formula C11H9F2NO B11794196 4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole

4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole

Cat. No.: B11794196
M. Wt: 209.19 g/mol
InChI Key: OUASNLWPGYXEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole is a chemical compound characterized by the presence of a difluorophenyl group and a dimethylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the coupling of 3,5-difluorophenyl boronic acid with a suitable halogenated isoxazole derivative under the catalysis of palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a difluorophenyl group and a dimethylisoxazole ring makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C11H9F2NO/c1-6-11(7(2)15-14-6)8-3-9(12)5-10(13)4-8/h3-5H,1-2H3

InChI Key

OUASNLWPGYXEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.